molecular formula C13H17NO5 B8795043 Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate

Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate

Cat. No.: B8795043
M. Wt: 267.28 g/mol
InChI Key: VESZOGFONIDODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2-(dimethylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(2-(dimethylamino)-2-oxoethoxy)-3-carboxybenzoate.

    Reduction: Formation of 4-(2-(dimethylamino)-2-hydroxyethoxy)-3-methoxybenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The ester and methoxy groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)benzoate: Lacks the oxoethoxy group, making it less versatile in chemical reactions.

    Methyl 3-methoxybenzoate: Lacks the dimethylamino and oxoethoxy groups, resulting in different chemical properties and applications.

    4-(Dimethylamino)-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

Uniqueness

Methyl 4-(2-(dimethylamino)-2-oxoethoxy)-3-methoxybenzoate is unique due to the presence of both the dimethylamino and oxoethoxy groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 4-[2-(dimethylamino)-2-oxoethoxy]-3-methoxybenzoate

InChI

InChI=1S/C13H17NO5/c1-14(2)12(15)8-19-10-6-5-9(13(16)18-4)7-11(10)17-3/h5-7H,8H2,1-4H3

InChI Key

VESZOGFONIDODI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)C(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-hydroxy-3-(methyloxy)benzoate (methyl vanillate, Aldrich) (3.85 g, 21.1 mmol) and potassium carbonate (2.92 g, 21.1 mmol) in DMF (10 mL) was treated at RT with 2-chloro-N,N-dimethylacetamide (Merck) (2.18 mL, 21.1 mmol) and the mixture was stirred over the weekend. The mixture was partitioned between ethyl acetate and 2M HCl. The organic phase was washed with, 2M HCl, saturated sodium bicarbonate solution (turns lightly coloured), acid (loses colour), brine, dried (MgSO4), and evaporated under reduced pressure, to give the product contaminated with starting material (5.0 g). The mixture was therefore re-dissolved in DMF (5 mL) and treated with potassium carbonate (1.38 g, 10 mmol) and 2-chloro-N,N-dimethylacetamide (1 mL, 10 mmol) for another day. The mixture was then partitioned between ethyl acetate and 2M HCl and treated as above. The filtrate was evaporated to give a solid (2.614 g) which was loaded in chloroform to a silica cartridge (70 g) and purified by chromatography on Flashmaster using a 0-100% ethyl acetate-cyclohexane gradient over 30 min. The appropriate fractions were combined and evaporated in vacuo to give the title compound (1.4 g, 25%) as a white solid. LCMS (System A) RT=0.69 min, ES+ve m/z 268 (M+H)+.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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